N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-2-6-22-16(24)15-13(5-7-25-15)21-17(22)26-9-14(23)20-10-3-4-12(19)11(18)8-10/h3-5,7-8H,2,6,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTHNCABBZJACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound noted for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural features include a thienopyrimidine core, a chlorofluorophenyl group, and an acetamide moiety, which may contribute to its biological efficacy. The molecular formula is C₁₈H₁₈ClF N₃O₂S, with a molecular weight of approximately 435.9 g/mol.
Structural Characteristics
The compound's unique structure includes:
- Thienopyrimidine Ring : Known for being a part of various kinase inhibitors.
- Chlorofluorophenyl Group : The presence of halogen atoms may enhance its biological interactions.
- Acetamide Functional Group : This moiety is often associated with improved solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors critical in cancer cell proliferation and survival.
In Vitro Studies
In vitro assays have demonstrated the compound's potential cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity against MCF-7 Cells : The compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.6 |
| Hek293 | 12.1 |
These results highlight the compound's selective toxicity towards cancer cells compared to normal cells.
Kinase Inhibition
The presence of the thienopyrimidine ring suggests that the compound may function as a kinase inhibitor. Kinases are critical regulators in various cellular processes, including cell division and metabolism. Specific studies on similar compounds have shown that modifications in the thienopyrimidine structure can significantly affect their inhibitory potency against kinases.
Recent Research
Recent studies have focused on the synthesis and biological evaluation of derivatives of thienopyrimidine compounds. These investigations often utilize molecular docking techniques to predict interactions with target proteins, confirming the importance of structural modifications in enhancing biological activity.
Example Study
A study published in Bioorganic & Medicinal Chemistry explored various thienopyrimidine derivatives for their anticancer properties. The findings indicated that compounds with electron-withdrawing groups (like fluorine and chlorine) showed improved potency against specific cancer cell lines compared to their non-substituted counterparts .
Comparative Analysis
Comparative studies with other thienopyrimidine-based compounds reveal that this compound has competitive IC50 values when benchmarked against established anticancer agents.
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 4.5 | MCF-7 |
| Compound B | 6.0 | Hek293 |
| Current Compound | 5.6 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
